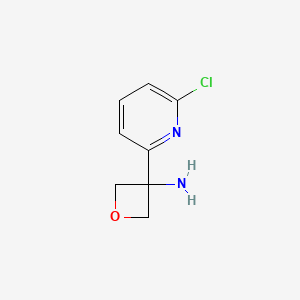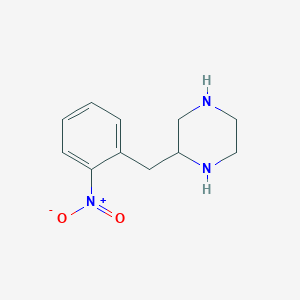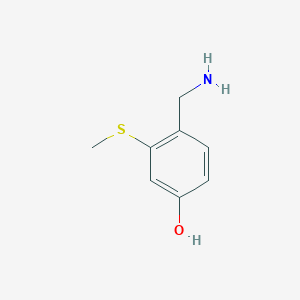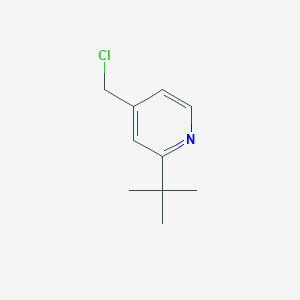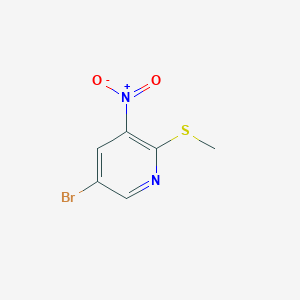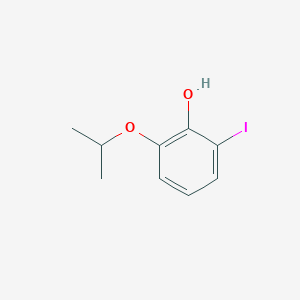
2-Iodo-6-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-isopropoxyphenol: is an organoiodide of phenol, characterized by the presence of an iodine atom and an isopropoxy group attached to the benzene ring of the phenol molecule. This compound is part of the broader class of iodophenols, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-isopropoxyphenol typically involves the electrophilic halogenation of phenol with iodine. The process can be carried out under mild conditions, often using a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Chemistry: 2-Iodo-6-isopropoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Iodo-6-isopropoxyphenol involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The iodine atom in the compound can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
2-Iodophenol: Similar in structure but lacks the isopropoxy group.
6-Isopropoxyphenol: Similar in structure but lacks the iodine atom.
2,6-Diiodophenol: Contains two iodine atoms but lacks the isopropoxy group.
Uniqueness: 2-Iodo-6-isopropoxyphenol is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-iodo-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 |
InChI Key |
XCUPLASYPWWVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



